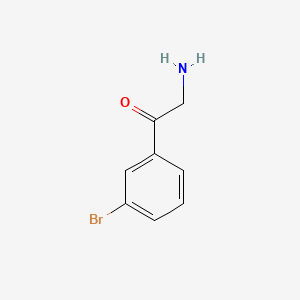

2-Amino-1-(3-bromophenyl)ethanone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

2-amino-1-(3-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFGLRAUAQVJCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328379 | |

| Record name | 2-amino-1-(3-bromophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491837-88-8 | |

| Record name | 2-amino-1-(3-bromophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 1 3 Bromophenyl Ethanone and Analogous α Amino Ketones

Established Synthetic Strategies for α-Amino Ketones

Traditional methods for the synthesis of α-amino ketones, including 2-Amino-1-(3-bromophenyl)ethanone, have largely relied on two robust strategies: nucleophilic substitution and electrophilic amination.

Nucleophilic Substitution Reactions Involving α-Halogenated Ketones

A prevalent and straightforward method for the synthesis of α-amino ketones is the nucleophilic substitution of an α-halogenated ketone with an amine. This reaction typically proceeds via an SN2 mechanism. chemguide.co.ukchemguide.co.uk The synthesis of this compound via this route first requires the preparation of the corresponding α-halo ketone, 2-bromo-1-(3-bromophenyl)ethanone.

The bromination of the α-carbon of 1-(3-bromophenyl)ethanone can be achieved using various brominating agents under acidic conditions. rsc.org For instance, bromine in glacial acetic acid can be employed. rsc.org The reaction proceeds through an acid-catalyzed enol formation, which then acts as a nucleophile to attack the bromine molecule.

Once the α-bromo ketone is synthesized, it can be reacted with an amine source, such as ammonia (B1221849), to yield the desired α-amino ketone. chemguide.co.ukchemguide.co.uk The reaction with ammonia is typically carried out in a solvent like ethanol, often in a sealed tube to prevent the escape of the gaseous ammonia. chemguide.co.uk The initial product is the ammonium (B1175870) salt, which is then neutralized to afford the free primary amine. chemguide.co.ukchemguide.co.uk

A variation of this approach involves the use of hexamethylenetetramine followed by acidic hydrolysis (the Delepine reaction) to furnish the primary amine hydrochloride salt.

Table 1: Synthesis of 2-Bromo-1-(3-bromophenyl)ethanone

| Starting Material | Reagent | Solvent | Product | Yield | Reference |

| 1-(3-bromophenyl)ethanol | Ammonium bromide, Oxone | Dichloromethane/Water | 2-Bromo-1-(3-bromophenyl)ethanone | - | rsc.org |

| 1-(3-bromophenyl)ethanone | Bromine | Glacial Acetic Acid | 2-Bromo-1-(3-bromophenyl)ethanone | - | rsc.org |

Table 2: Nucleophilic Substitution for the Synthesis of α-Amino Ketones

| α-Halo Ketone | Amine Source | Solvent | Product | Notes | Reference |

| 2-bromo-1-phenylethanone | 4-substituted thiosemicarbazides | Ethanol | 2-substituted amino-1,3,4-thiadiazin-3-ium bromide derivatives | Forms a six-membered ring | nih.gov |

| 1-bromoethane | Ammonia | Ethanol | Ethylamine | Reaction proceeds in two stages, forming an ethylammonium (B1618946) bromide salt first. | chemguide.co.ukchemguide.co.uk |

| 2-bromo-2-methylpropane | Ammonia | Ethanol | tert-Butylamine | Proceeds via an SN1 mechanism. | chemguide.co.uk |

Electrophilic Amination Approaches Utilizing Ketone Enolates

An alternative to nucleophilic substitution is the electrophilic amination of ketone enolates. This method involves the reaction of a ketone enolate, a nucleophile, with an electrophilic nitrogen source. organic-chemistry.org The ketone, in this case, 1-(3-bromophenyl)ethanone, is first converted to its enolate by treatment with a suitable base. The resulting enolate then reacts with an electrophilic aminating agent.

Common electrophilic aminating reagents include azides, such as trisyl azide (B81097), which can introduce the amino group. The initial product of the reaction with an azide is an α-azido ketone. This intermediate can then be readily reduced to the corresponding primary α-amino ketone using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This two-step sequence provides a reliable route to α-amino ketones. masterorganicchemistry.com

Advanced Catalytic Syntheses of this compound Derivatives

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer greater efficiency, selectivity, and functional group tolerance compared to traditional approaches. Transition metal catalysis, in particular, has provided powerful tools for the synthesis of α-amino ketones.

Transition Metal-Catalyzed Coupling and Amination Reactions

Palladium catalysis has emerged as a versatile tool for the formation of carbon-nitrogen bonds. While direct palladium-catalyzed amination of an α-position of a ketone is challenging, related strategies have been developed for the synthesis of α-amino ketone derivatives. One such approach involves the palladium-catalyzed asymmetric arylation of α-keto imines. nih.govrsc.org

In this methodology, an α-keto imine, which can be generated in situ from a suitable precursor, undergoes an enantioselective arylation with an arylboronic acid in the presence of a chiral palladium catalyst. nih.govrsc.org This reaction constructs the chiral α-amino ketone scaffold with high stereocontrol. nih.govrsc.org Although a direct application to this compound is not explicitly detailed in the searched literature, this method holds significant potential for the asymmetric synthesis of its derivatives.

Another palladium-catalyzed approach involves the reaction of arylpropargylic carbonates with secondary amines, which has been shown to produce 2-amino ketones. nih.govresearchgate.net This method is effective for a range of aromatic rings, including those with bromo substituents. nih.govresearchgate.net

Table 3: Palladium-Catalyzed Synthesis of α-Amino Ketone Analogs

| Substrate 1 | Substrate 2 | Catalyst System | Product Type | Key Features | Reference |

| C-acyl N-sulfonyl-N,O-aminals | Arylboronic acids | Chiral Palladium Complex | Chiral α-amino ketones | Asymmetric synthesis via in situ generated α-keto imines. | nih.govrsc.org |

| Arylpropargylic carbonates | Secondary amines | Palladium catalyst | 2-Amino ketones | Tolerates bromo substituents on the aromatic ring. | nih.govresearchgate.net |

| Symmetric ketones | Copper(II) bromide | Pd(CH₃CN)₂(S)-Tol-BINAP₂ | Chiral α-bromoketones | Catalytic asymmetric bromination. | researchgate.net |

Rhodium catalysis has also proven to be a powerful strategy for the synthesis of chiral α-amino ketones and their precursors. Rhodium-catalyzed asymmetric hydrogenation of α-dehydroamino ketones provides a general and efficient route to chiral α-amino ketones with high enantioselectivity. nih.gov

Furthermore, rhodium-catalyzed reactions can be employed for the direct α-allylic alkylation of simple ketones with alkynes, a process that can be rendered enantioselective with the use of a chiral ligand. acs.org While not a direct amination, this C-C bond-forming reaction highlights the versatility of rhodium catalysis in modifying ketone structures, which could be integrated into a multi-step synthesis of complex α-amino ketone derivatives. Base-controlled rhodium(III)-catalyzed regioselective C-H alkylation of certain heterocycles with α-chloro ketones has also been reported, showcasing the ability to form C-C bonds adjacent to a ketone. acs.org

Table 4: Rhodium-Catalyzed Synthesis of Chiral α-Amino Ketone Analogs

| Substrate | Reagent/Reaction Type | Catalyst System | Product Type | Key Features | Reference |

| α-Dehydroamino ketones | Asymmetric Hydrogenation | Rhodium/DuanPhos | Chiral α-amino ketones | High yields and excellent enantioselectivities. | nih.gov |

| Simple Ketones | Alkynes | Rhodium and secondary amine cooperative catalysis | γ,δ-Unsaturated ketones | Branched-selective α-allylic alkylation. | acs.org |

| β-keto-γ-acetal enamides | Enantioselective Hydrogenation | Rhodium/QuinoxP* | Enantioenriched α-acetal-β'-amino ketones | High enantioinduction under mild conditions. | nih.gov |

Copper-Mediated Direct α-Amination of Carbonyls

The direct α-amination of carbonyl compounds represents a significant advancement in the synthesis of α-amino ketones, including analogues of this compound. Copper catalysis has emerged as a powerful tool for this transformation, enabling the direct coupling of ketones, esters, and aldehydes with various amines. acs.orgnih.gov This method circumvents the need for pre-functionalized carbonyl substrates, such as α-halo ketones, which are often required in traditional synthetic routes.

The reaction typically proceeds in the presence of a copper(II) bromide catalyst. The proposed mechanism involves the in-situ generation of an α-bromo carbonyl species from the parent carbonyl compound through a copper-bound enolate. nih.gov This intermediate is then subjected to nucleophilic displacement by the amine, yielding the desired α-amino carbonyl product and regenerating the copper catalyst. acs.orgnih.gov This process has been successfully applied to a wide range of substrates, demonstrating its versatility and tolerance for various functional groups on both the carbonyl and amine components. nih.gov

A key advantage of this methodology is its operational simplicity and the use of a relatively inexpensive and abundant metal catalyst. The direct nature of this coupling reaction provides a more atom-economical and efficient alternative to multi-step sequences. nih.gov For instance, the synthesis of complex α-amino carbonyls has been achieved with high yields, highlighting the preparative utility of this method. nih.gov

Table 1: Examples of Copper-Catalyzed α-Amination of Ketones

| Entry | Ketone | Amine | Product | Yield (%) |

| 1 | Propiophenone | Morpholine | 2-Morpholinopropiophenone | 93 |

| 2 | Acetophenone (B1666503) | Dibenzylamine | 2-(Dibenzylamino)acetophenone | 85 |

| 3 | Cyclohexanone | Piperidine | 2-(Piperidin-1-yl)cyclohexanone | 78 |

Data sourced from Evans et al., 2013. nih.gov

Iridium-Catalyzed SN2' Processes

While direct α-amination is a prominent method, iridium-catalyzed reactions provide an alternative pathway to α-amino ketone derivatives. Iridium complexes are known to catalyze a variety of transformations, including reductive amination and transfer hydrogenation. nih.gov For instance, the reductive amination of α-keto acids using Cp*Ir catalysts bearing a chiral N-(2-picolyl)sulfonamidato ligand has been developed to access α-amino acids. nih.gov

Although not a direct SN2' process on a pre-formed enolate, the iridium-catalyzed reductive amination of diketones offers a route to β- and γ-amino alcohols, which are structurally related to α-amino ketones and can serve as their precursors or derivatives. nih.gov The mechanism involves the formation of an active Ir-H intermediate, which then reduces an in-situ formed imine intermediate to the corresponding amino ketone. Subsequent reduction of the ketone functionality yields the amino alcohol. nih.gov This highlights the versatility of iridium catalysis in accessing amino-functionalized carbonyl compounds and their derivatives.

Ruthenium-Catalyzed Dehydrogenative Cyclization to Quinolones

Ruthenium catalysts have been effectively employed in the synthesis of quinolone structures, which can be derived from α-amino ketones. One notable application is the dehydrogenative cyclization of 2'-aminoacetophenones with alcohols. rsc.org This process, catalyzed by an acridine-based SNS-Ru pincer complex, leads to the formation of 2,3-disubstituted-4-quinolones. rsc.org Mechanistic studies suggest that the reaction proceeds through C-alkylation followed by in-situ alkenylation to form branched ketones, which then undergo cyclization. rsc.org

Another relevant ruthenium-catalyzed reaction is the oxidative cyclization of 2-aminobenzyl alcohol with ketones, which provides a modified Friedlaender quinoline (B57606) synthesis. rsc.orgresearchgate.net This reaction proceeds in the presence of a ruthenium catalyst and a base, affording quinolines in high yields. rsc.orgresearchgate.net While this method does not directly start from an α-amino ketone, it demonstrates the utility of ruthenium catalysis in constructing heterocyclic systems that are structurally related to or can be synthesized from α-amino ketone precursors.

Organocatalytic Transformations for α-Amino Ketone Formation

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of α-amino ketones and their derivatives, avoiding the use of metal catalysts. mdpi.com These methods often rely on the formation of enamine or iminium intermediates from carbonyl compounds and a chiral amine catalyst. acs.org

A prominent example is the Mannich reaction, where aldehydes and ketones react with α-imino esters in the presence of a catalyst like L-proline. rsc.org This approach has been successful in producing α-amino ketone precursors with good stereoselectivity. rsc.org However, challenges can arise with the removal of protecting groups, such as the p-methoxyphenyl (PMP) group, from the nitrogen atom. rsc.org

To circumvent these issues, alternative strategies have been developed. For instance, the use of N-carbamoyl-protected α-imino esters, which are generated in situ due to their instability, allows for a more direct route to the desired products. rsc.org Chiral primary amine catalysts, particularly those featuring primary-tertiary diamines, have also proven effective in the α-functionalization of α-branched ketones. acs.org The presence of acidic additives is often crucial in these reactions to facilitate catalytic turnover and induce the desired stereochemistry through hydrogen bonding. acs.org

The Michael addition of ketones to α,β-unsaturated nitro compounds, catalyzed by chiral primary amine thiourea (B124793) derivatives, is another valuable organocatalytic method. mdpi.com The catalyst activates the ketone through enamine formation, while the thiourea moiety activates the nitroalkene via double hydrogen bonding, leading to highly stereoselective C-C bond formation. mdpi.com

Table 2: Organocatalytic Approaches to α-Amino Ketone Synthesis

| Catalyst Type | Reaction Type | Key Features |

| L-Proline | Mannich Reaction | Utilizes α-imino esters; can face challenges with deprotection. rsc.org |

| Chiral Primary-Tertiary Diamines | α-Functionalization | Effective for α-branched ketones; requires acidic additives. acs.org |

| Chiral Primary Amine Thioureas | Michael Addition | Catalyzes addition to nitroalkenes with high stereoselectivity. mdpi.com |

Photocatalytic and Electrocatalytic Methodologies

Recent advancements have led to the development of photocatalytic and electrocatalytic methods for the synthesis of α-amino ketones, offering mild and efficient alternatives to traditional approaches. The merger of photoredox catalysis with other catalytic modes, such as transition metal or N-heterocyclic carbene (NHC) catalysis, has been particularly fruitful. organic-chemistry.orgresearchgate.net

One such strategy involves the direct enantioselective acylation of α-amino C(sp³)–H bonds with carboxylic acids. organic-chemistry.org This reaction, enabled by the combination of transition metal and photoredox catalysis, provides access to valuable α-amino ketones with high enantioselectivity under mild conditions. organic-chemistry.org

Another innovative approach is the visible-light-mediated radical α-alkylation of ketones. nih.govsemanticscholar.org This method utilizes a nucleophilic organocatalyst to generate radical intermediates from alkyl halides upon blue light irradiation. These radicals are then trapped by silyl (B83357) enol ethers to form the α-alkylated ketone products. nih.gov The redox-neutral nature of this process makes it compatible with chiral amine catalysts, allowing for the development of enantioselective variants. nih.govsemanticscholar.org This strategy has been successfully used to introduce various functional groups at the α-position of ketones, including a protected primary amine. semanticscholar.org

Stereoselective Synthesis of Chiral α-Amino Ketone Scaffolds

The synthesis of chiral α-amino ketones is of great importance due to their prevalence in natural products and pharmaceuticals, and their utility as versatile synthetic intermediates. nih.govrsc.org Consequently, numerous stereoselective methods have been developed to access these valuable compounds.

Enantioselective Approaches to this compound Analogues

The development of enantioselective methods for the synthesis of analogues of this compound has been a significant area of research. One powerful strategy is the palladium-catalyzed asymmetric arylation of in-situ generated α-keto imines with arylboronic acids. nih.govrsc.org This reaction employs a chiral palladium(II) complex that plays multiple roles, including the activation of a C-acyl N,O-aminal to generate the active α-keto imine intermediate and the synergistic activation of both the imine and the arylboronic acid to promote enantioselective C-C bond formation. nih.gov This method provides a direct and highly stereocontrolled route to acyclic α-amino ketones. rsc.org

Organocatalysis also offers a plethora of enantioselective approaches. Asymmetric α-amination of aldehydes and ketones using azodicarboxylates as the nitrogen source, catalyzed by proline and its derivatives, is a well-established method. mdpi.com The resulting α-hydrazino carbonyl compounds can be readily converted to the desired α-amino ketones. For ketones, silyloxyproline catalysts have shown broad applicability, accommodating both cyclic and acyclic substrates. mdpi.com

Furthermore, chiral bifunctional thiourea catalysts derived from diamines have been successfully employed in the α-amination of β-ketoesters, affording products with excellent yields and high enantioselectivity. mdpi.com These catalysts operate through hydrogen bonding interactions, effectively organizing the transition state to achieve high levels of stereocontrol.

Table 3: Comparison of Enantioselective Methods for α-Amino Ketone Synthesis

| Method | Catalyst | Key Features |

| Palladium-Catalyzed Arylation | Chiral Pd(II) Complex | In-situ generation of α-keto imines; high stereocontrol. nih.govrsc.org |

| Organocatalytic α-Amination | Proline Derivatives | Effective for aldehydes and ketones; uses azodicarboxylates. mdpi.com |

| Organocatalytic α-Amination | Chiral Thioureas | Excellent for β-ketoesters; high enantioselectivity. mdpi.com |

Diastereoselective Control in α-Amino Ketone Synthesis

Achieving control over the three-dimensional arrangement of atoms is paramount in synthesizing pharmacologically active molecules. Diastereoselective synthesis aims to produce a specific diastereomer, which is crucial when a molecule contains multiple stereocenters. For α-amino ketones and their derivatives, several strategies have been developed to control diastereoselectivity.

One effective method involves the use of chiral auxiliaries . These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. For instance, camphorsultam and pseudoephedrine are well-established chiral auxiliaries that can be attached to a carboxylic acid precursor to form an amide. wikipedia.org The steric bulk of the auxiliary then guides the approach of incoming reagents, such as in alkylation reactions to form an α-substituted amino acid derivative, which can then be converted to the corresponding α-amino ketone. Excellent levels of diastereoselectivity, often exceeding 90% diastereomeric excess (de), have been achieved in the synthesis of quaternary α-amino acids using diketopiperazine templates derived from chiral amino acids. rsc.org

Organocatalysis has also emerged as a powerful tool for diastereoselective synthesis. Chiral organic molecules, such as the amino acid L-proline, can catalyze reactions with high stereocontrol. youtube.com For example, proline can catalyze the formation of an enamine intermediate from a ketone, which then reacts with an electrophile. The chiral environment provided by the catalyst directs the formation of one diastereomer over the other. youtube.comwordpress.com This approach has been successfully applied in various reactions, including the synthesis of substituted tetrahydro-1H-isochromanes through a dynamic kinetic resolution proceeding under dienamine catalysis. acs.org

A catalyst-free aminolactonization reaction has been described that furnishes α-(aminomethyl)-γ-butyrolactones with excellent diastereoselectivity, demonstrating that under certain conditions, inherent substrate control can effectively direct the stereochemical outcome. rsc.org

Dynamic Kinetic Resolution Strategies

Dynamic Kinetic Resolution (DKR) is a powerful technique for converting a racemic mixture (an equal mix of two enantiomers) entirely into a single, desired enantiomer of a product that has a second stereocenter. This process combines the rapid, continuous racemization of the starting material with a highly stereoselective reaction that selectively converts one of the rapidly interconverting enantiomers into the desired product diastereomer. nih.gov

For α-amino ketones, DKR is often achieved through Asymmetric Transfer Hydrogenation (ATH) . acs.orgnih.gov In this process, a racemic α-amino ketone is reduced to a β-amino alcohol. A chiral catalyst, typically a Ruthenium complex with a chiral ligand like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), facilitates the hydrogenation. acs.org Simultaneously, the conditions of the reaction (often basic) promote the rapid racemization of the α-stereocenter of the ketone via enolization. The chiral catalyst then selectively reduces one enantiomer of the ketone, leading to the formation of the β-amino alcohol product with high diastereoselectivity and enantioselectivity. acs.orgorganic-chemistry.org This method has been successfully applied to the synthesis of precursors for important pharmaceutical agents. acs.orgnih.gov

Biocatalysis offers another highly effective approach to DKR. Enzymes, particularly ketoreductases (KREDs) , are used to reduce the ketone with exceptional stereoselectivity. nih.gov The DKR is achieved by coupling the enzymatic reduction with a method for racemizing the α-amino ketone starting material. For example, pyridoxal-5-phosphate (PLP) can be used as a catalyst to racemize the α-aminoketone, allowing the ketoreductase to convert the entire racemic starting material into a single stereoisomer of the 1,2-amino alcohol product with high diastereo- and enantioselectivity. researchgate.net This chemoenzymatic DKR strategy is attractive due to the mild reaction conditions and the high selectivity often observed with enzymes. nih.govresearchgate.net

| Strategy | Catalyst System | Substrate Type | Key Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation (ATH-DKR) | [Ru(p-cymene)Cl2]2 / Chiral Ligand (e.g., TsDPEN) | α-Amino β-keto esters / α-Amino ketones | High diastereoselectivity (e.g., up to 83/17 anti/syn) and enantioselectivity (>98% ee). acs.orgrsc.org | acs.orgorganic-chemistry.orgrsc.org |

| Biocatalytic DKR | Ketoreductase (KRED) + Racemization Catalyst (e.g., PLP) | N-protected α-Amino ketones | Access to 1,2-amino alcohols with high diastereo- and enantioselectivity (>99% de, >99% ee). nih.gov | nih.govresearchgate.net |

Atom-Economical and Green Chemistry Approaches in α-Amino Ketone Synthesis

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. This involves maximizing the incorporation of all starting material atoms into the final product (atom economy) and minimizing waste and the use of hazardous substances. rsc.orgacs.org

One-pot reactions , where reactants are subjected to successive reaction conditions in a single vessel, improve efficiency by avoiding the isolation and purification of intermediates, thereby saving time, solvents, and resources. A notable example is the synthesis of α-amino ketones from benzylic secondary alcohols. rsc.orgorganic-chemistry.org This metal-free strategy uses N-Bromosuccinimide (NBS) to mediate three consecutive steps: the oxidation of the alcohol to a ketone, α-bromination of the ketone, and subsequent nucleophilic substitution by an amine to yield the final α-amino ketone. rsc.orgorganic-chemistry.org

Multicomponent reactions (MCRs) , where three or more reactants combine in a single operation to form a product that contains portions of all components, are highly atom-economical. jocpr.com The Strecker reaction, a classic MCR, combines a ketone or aldehyde, an amine, and a cyanide source to produce α-aminonitriles, which are precursors to α-amino acids. organic-chemistry.org Modern variations of MCRs are continuously being developed to access complex heterocyclic structures, which are often found in pharmaceuticals, in a highly efficient manner. jocpr.comresearchgate.net

The use of transition metals as catalysts, while highly effective, can lead to concerns about cost, toxicity, and contamination of the final product. Consequently, metal-free synthetic routes are a key goal of green chemistry.

A significant advance is the direct α-C-H amination of ketones using ammonium iodide (NH₄I) as a catalyst and sodium percarbonate as a benign co-oxidant. acs.orgacs.orgnih.govorganic-chemistry.org This method avoids the need for pre-functionalization of the ketone (e.g., α-halogenation) and operates under mild conditions with a broad substrate scope, including various ketones and amines. acs.orgorganic-chemistry.org The reaction is believed to proceed through a radical-mediated pathway. acs.orgnih.gov Another important metal-free approach involves the use of N-halosuccinimides, such as NBS. rsc.orgresearchgate.net NBS can serve multiple roles in a single pot, acting as an oxidant and a source of either bromine for subsequent substitution or as a nitrogen nucleophile itself. researchgate.netrsc.org

The principles of green chemistry encourage the use of substances that are non-toxic and environmentally friendly. In the synthesis of α-amino ketones, this is exemplified by the use of sodium percarbonate as a co-oxidant in the ammonium iodide-catalyzed amination of ketones. acs.orgorganic-chemistry.org Sodium percarbonate is an inexpensive, safe, solid source of hydrogen peroxide, and its only byproduct is sodium carbonate.

The choice of solvent is also critical. Water is considered the ideal green solvent due to its non-toxicity, availability, and safety. organic-chemistry.org Efforts have been made to adapt synthetic methods to aqueous media. For instance, asymmetric transfer hydrogenation via DKR has been successfully performed in water using surfactants to overcome the low solubility of organic substrates and catalysts. organic-chemistry.org In some cases, reactions can be performed under solvent-free conditions, further reducing environmental impact. rawdatalibrary.netingentaconnect.com Quaternary ammonium salts have also been employed as recyclable reaction media for the synthesis of related α-aminophosphonates. organic-chemistry.org

Ultrasound irradiation (sonication) is an effective green chemistry tool for enhancing chemical reactions. The physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extreme temperatures and pressures, leading to a significant acceleration of reaction rates. rawdatalibrary.netingentaconnect.comresearchgate.net

Ultrasound has been successfully applied to the synthesis of α,β-unsaturated amino ketones. rawdatalibrary.netingentaconnect.com In some protocols, sonication enables the reaction to proceed rapidly at room temperature in a catalyst-free system, often using water or aqueous ammonium hydroxide (B78521) as a benign solvent and nitrogen source. rawdatalibrary.netingentaconnect.comresearchgate.net This method offers high yields, short reaction times, and high atom economy, avoiding the need for catalysts and harsh solvents. rawdatalibrary.netingentaconnect.com The energy efficiency and operational simplicity of ultrasound-assisted synthesis make it a valuable technique for developing more sustainable chemical processes. researchgate.netrsc.org

Catalyst Reusability and Sustainability Considerations

The development of sustainable synthetic methods for α-amino ketones is a significant area of research, with a focus on minimizing waste, reducing the use of hazardous materials, and enabling catalyst recycling. While direct data on catalyst reusability for the synthesis of this compound is limited in publicly available literature, extensive research on analogous systems provides valuable insights into the potential for sustainable practices.

Heterogeneous catalysts are at the forefront of these efforts due to their ease of separation from the reaction mixture, which allows for their recovery and reuse. For instance, iron-based catalysts have been explored for the reductive amination of ketones and aldehydes to primary amines. One study reported an iron catalyst supported on nitrogen-doped silicon carbide that demonstrated a broad substrate scope and good functional group tolerance. sci-hub.se This catalyst was noted for being reusable, a key aspect of green chemistry. sci-hub.se

Similarly, heterogeneous catalysts derived from non-precious metals like manganese have shown promise. A manganese-doped cerium oxide nanocomposite (Mn@CeO₂) has been effectively used for the α-alkylation of ketones with alcohols. This catalyst is cost-effective, stable in air, and, importantly, can be recycled for at least six cycles without a noticeable loss of catalytic activity. acs.org Another approach involves the use of primary amino acid-derived catalysts supported on polystyrene. These have been successfully applied in asymmetric reactions and, with appropriate modifications to prevent deactivation, have demonstrated good reusability over multiple cycles. nih.gov

The principles of green chemistry also encourage the use of environmentally benign solvents and reagents. nih.gov Syntheses performed in water or those that are solvent-free represent significant advancements. nih.gov For example, the synthesis of 2-aminothiophenes, which shares some synthetic principles with α-amino ketones, has been achieved in water using recyclable catalysts, highlighting a greener approach. nih.gov

The table below summarizes the performance and reusability of various catalysts in reactions analogous to the synthesis of α-amino ketones, underscoring the potential for sustainable production of this compound.

| Catalyst System | Reaction Type | Substrate Scope | Reusability | Reference |

| Iron on N-doped SiC | Reductive Amination | Ketones, Aldehydes | Reusable | sci-hub.se |

| Mn@CeO₂ | α-Alkylation of Ketones | Ketones, Alcohols | ≥ 6 cycles | acs.org |

| Polystyrene-supported primary amino acids | Asymmetric sci-hub.senih.gov-Wittig rearrangement | Cyclohexanone derivatives | ≥ 4 cycles | nih.gov |

Synthesis of Key Precursors to this compound

The primary route to this compound involves a two-step process: the synthesis of an α-haloketone precursor, followed by the introduction of the amino group. The most common precursor is 2-Bromo-1-(3-bromophenyl)ethanone.

Preparation of 2-Bromo-1-(3-bromophenyl)ethanone

The synthesis of α-haloketones is a well-established transformation in organic chemistry. mdpi.com 2-Bromo-1-(3-bromophenyl)ethanone is typically prepared by the α-bromination of 3-bromoacetophenone.

A common laboratory method involves the direct bromination of 3-bromoacetophenone using elemental bromine. While effective, this method uses hazardous reagents. Greener alternatives often employ N-bromosuccinimide (NBS) as the bromine source, which is easier and safer to handle. researchgate.net The reaction can be catalyzed by various substances, including silica (B1680970) gel, which can lead to excellent yields in short reaction times. researchgate.net

A detailed procedure for the synthesis of 2-Bromo-1-(3-bromophenyl)ethanone has been reported, yielding the product with a melting point of 49-50°C. The structure is confirmed by spectroscopic methods.

Table of Spectroscopic Data for 2-Bromo-1-(3-bromophenyl)ethanone

| Spectrum Type | Key Signals/Data | Reference |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) = 8.12 (t, J = 1.83 Hz, 1H), 7.92-7.89 (m, 1H), 7.75-7.72 (m, 1H), 7.38 (t, J = 7.9 Hz, 1H), 4.42 (s, 2H) | researchgate.net |

Functional Group Interconversions for Amino Moiety Introduction

The conversion of the α-bromo ketone to the corresponding α-amino ketone is a critical step. Several methods exist for this transformation, with the choice of method often depending on the desired scale and the presence of other functional groups in the molecule. The reactivity of the α-carbon in α-haloketones is enhanced by the inductive effect of the carbonyl group, making it susceptible to nucleophilic attack. nih.gov

Direct Amination with Ammonia Direct reaction with ammonia is the most straightforward approach conceptually. However, it is often complicated by over-alkylation, where the initially formed primary amine reacts further with the α-bromo ketone to form secondary and tertiary amines. Controlling the reaction conditions is crucial to favor the formation of the primary amine.

The Gabriel Synthesis A classic and reliable method for preparing primary amines from alkyl halides is the Gabriel synthesis. mdpi.comwalisongo.ac.id This method utilizes potassium phthalimide (B116566) as a protected source of ammonia. The phthalimide anion acts as a nucleophile, displacing the bromide from 2-Bromo-1-(3-bromophenyl)ethanone. The resulting N-substituted phthalimide is then cleaved, typically by treatment with hydrazine (B178648) (the Ing-Manske procedure), to release the desired primary amine. nih.gov A key advantage of the Gabriel synthesis is the prevention of over-alkylation, leading to a cleaner product. walisongo.ac.id

The general steps of the Gabriel synthesis are:

Alkylation: Reaction of potassium phthalimide with the α-bromo ketone. nih.gov

Hydrolysis/Hydrazinolysis: Cleavage of the phthalimide group to release the primary amine. nih.govnih.gov

The Delépine Reaction Another established method for the synthesis of primary amines from reactive halides is the Delépine reaction. sci-hub.senih.govresearchgate.net This reaction involves treating the alkyl halide with hexamethylenetetramine (urotropine). researchgate.netwikipedia.org The initial product is a quaternary ammonium salt, which upon hydrolysis with acid (commonly ethanolic hydrochloric acid) yields the primary amine. sci-hub.seresearchgate.net The Delépine reaction is particularly well-suited for active halides such as α-halo ketones. wikipedia.orgacs.org

The reaction proceeds via an Sₙ2 mechanism where the nitrogen of hexamethylenetetramine displaces the halide. sci-hub.se The subsequent hydrolysis breaks down the hexamine cage to release the primary amine hydrochloride, formaldehyde, and ammonium chloride. sci-hub.senih.gov

The choice between these methods often depends on factors such as substrate compatibility, desired purity, and reaction conditions. Both the Gabriel and Delépine reactions offer robust pathways to this compound from its bromo-precursor, avoiding the common pitfalls of direct amination.

Chemical Reactivity and Transformations of 2 Amino 1 3 Bromophenyl Ethanone

Reactions Involving the Carbonyl Group

The carbonyl group (C=O) in 2-Amino-1-(3-bromophenyl)ethanone is a primary site for chemical reactions due to the electrophilic nature of the carbonyl carbon. wikipedia.org This electrophilicity arises from the polarization of the carbon-oxygen double bond, making the carbon atom susceptible to attack by nucleophiles. masterorganicchemistry.com

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com The nature of the nucleophile determines the final product. For ketones like this compound, these reactions are a common pathway for introducing new functional groups. youtube.com The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide ion. youtube.com

Reductive Transformations to α-Amino Alcohols

The carbonyl group of this compound can be reduced to a hydroxyl group, yielding an α-amino alcohol. This transformation is significant as α-amino alcohols are important structural motifs in many biologically active molecules and chiral auxiliaries. rsc.org

Common reducing agents for this transformation include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org For instance, the reduction of similar 3-aminoquinoline-2,4-diones with NaBH₄ has been shown to stereoselectively produce cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones. researchgate.net The choice of reducing agent can influence the stereoselectivity of the reaction, especially when chiral auxiliaries are used. rsc.org Reductive amination, another related process, can also lead to the formation of amines from carbonyl compounds. organic-chemistry.org

Transformations at the Amino Group

The primary amino group (-NH₂) of this compound is a nucleophilic center and can undergo a variety of reactions, allowing for the introduction of different functional groups or the formation of new carbon-nitrogen bonds.

Derivatization for Functionalization and Protection

The amino group can be derivatized to alter the molecule's properties or to protect it during subsequent reactions. waters.com Derivatization is a common strategy in analytical chemistry and organic synthesis. mdpi.com For amino acids and other amino compounds, derivatization can improve their stability and volatility for chromatographic analysis. waters.com Protecting the amino group is often necessary to prevent it from reacting in subsequent synthetic steps. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Bn (benzyl) groups. mdpi.com The choice of the derivatizing or protecting agent depends on the specific requirements of the reaction sequence. mdpi.com

Amidation and Acylation Reactions

The amino group of this compound can react with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, to form amides. organic-chemistry.org This amidation reaction is a fundamental transformation in organic chemistry and is widely used in the synthesis of peptides and other complex molecules. nih.govucl.ac.uk The reaction typically proceeds via nucleophilic acyl substitution, where the amino group acts as the nucleophile. organic-chemistry.org Various coupling reagents can be employed to facilitate this reaction, especially when using carboxylic acids directly. nih.gov

Formation of Iminium Intermediates

The reaction of the primary amino group in this compound with aldehydes or ketones can lead to the formation of imines, which can then be protonated to form iminium ions. masterorganicchemistry.comlibretexts.org Iminium ions are highly reactive intermediates that can participate in various synthetic transformations, including nucleophilic additions and reductions. nih.gov The formation of an imine typically involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. masterorganicchemistry.comkhanacademy.org These iminium intermediates are valuable in the synthesis of more complex amine-containing molecules. nih.govresearcher.life

Reactivity of the Aryl Bromide Moiety

The bromine atom on the phenyl ring is a versatile handle for introducing molecular complexity. It readily participates in cross-coupling reactions and influences the regioselectivity of electrophilic aromatic substitution.

Carbon-Carbon Bond Forming Cross-Coupling Reactions

The aryl bromide component of this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures from simpler precursors. While specific studies on this compound are not extensively detailed in the provided results, the reactivity can be inferred from similar bromoacetophenone derivatives.

Key cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This is a powerful method for forming carbon-carbon bonds. For instance, the bromo derivative of a benzooxazinone, structurally related to this compound, can be converted to its corresponding boronic acid derivative, which is a key step in Suzuki couplings. researchgate.net

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. This reaction results in the formation of a substituted alkene.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This is a widely used method for the synthesis of aryl alkynes.

The efficiency and outcome of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. The presence of the amino and ketone functionalities in this compound may require the use of protecting groups or carefully optimized reaction conditions to avoid side reactions.

Electrophilic Aromatic Substitution Studies

The directing effects of the substituents on the aromatic ring of this compound govern the outcome of electrophilic aromatic substitution reactions. The amino group is a strongly activating, ortho-, para-directing group, while the bromo and acetyl groups are deactivating, meta-directing groups. The interplay of these directing effects determines the position of substitution.

Nitration is a classic example of electrophilic aromatic substitution. The nitration of acetophenone (B1666503) derivatives typically yields a mixture of ortho and meta isomers. google.com For instance, the nitration of acetophenone with a nitrating mixture (sulfuric acid and nitric acid) requires careful temperature control to prevent decomposition and improve the yield of the desired m-nitroacetophenone. google.com In the case of this compound, the powerful ortho-directing influence of the amino group would likely direct incoming electrophiles to the positions ortho to it (C2 and C6). However, the steric hindrance from the adjacent acetyl group and the deactivating effect of the bromine atom would also play a significant role in the final product distribution.

Cyclization and Heterocyclic Ring Formation using this compound

The bifunctional nature of this compound, possessing both an amino group and a ketone, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds.

Synthesis of Seven-Membered Nitrogen-Containing Heterocycles

This compound is a key starting material for the synthesis of seven-membered nitrogen-containing heterocycles, most notably benzodiazepines. These structures are of significant interest in medicinal chemistry. The synthesis typically involves the condensation of the amino group with a suitable carbonyl compound or its equivalent, followed by cyclization. The presence of the bromo substituent can be used to further functionalize the benzodiazepine (B76468) core.

Formation of Diverse Heterocyclic Scaffolds (e.g., cinnolinones, oxadiazoles (B1248032), imidazoles)

The reactivity of this compound extends to the synthesis of a variety of other heterocyclic systems.

Cinnolinones: Cinnolinones can be synthesized from α-aminoarylketones through diazotization of the amino group followed by intramolecular cyclization.

Oxadiazoles: The formation of oxadiazoles from this compound would likely involve the conversion of the ketone to a hydrazone, followed by oxidative cyclization with a suitable reagent.

Imidazoles: Imidazoles can be prepared through the condensation of the α-aminoketone with an aldehyde and ammonia (B1221849) (or an ammonium (B1175870) salt), in a variation of the Radziszewski synthesis.

The following table provides examples of reagents that could be used with this compound to form these heterocyclic scaffolds.

| Heterocyclic Scaffold | Potential Reagents |

| Cinnolinones | Sodium nitrite, Hydrochloric acid |

| Oxadiazoles | Hydrazine (B178648), Oxidizing agent (e.g., iodine) |

| Imidazoles | Aldehydes, Ammonia/Ammonium acetate |

Oxidative and Rearrangement Reactions

The aminoketone functionality in this compound can undergo various oxidative and rearrangement reactions. For example, oxidation of the amino group could lead to the formation of nitro compounds, although direct oxidation can be challenging and may require specific reagents to avoid over-oxidation or side reactions.

Rearrangement reactions, such as the Neber rearrangement, could potentially be induced in derivatives of this compound. This would involve the conversion of the ketone to an oxime, followed by treatment with a base to yield an α-amino ketone. However, since the starting material is already an α-amino ketone, this specific rearrangement is not directly applicable.

Computational and Spectroscopic Investigations of 2 Amino 1 3 Bromophenyl Ethanone

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. A comprehensive DFT study of 2-Amino-1-(3-bromophenyl)ethanone would provide valuable insights into its reactivity and behavior at a molecular level.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Electron Densities)

Analysis of the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability. For this compound, one would expect the electron density of the HOMO to be localized primarily on the amino group and the phenyl ring, while the LUMO would likely be centered on the carbonyl group and the brominated phenyl ring. However, specific energy values and detailed electron density maps from dedicated studies are not currently available.

Molecular Geometry Optimization and Conformation Landscape Exploration

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This involves calculating bond lengths, bond angles, and dihedral angles. For a flexible molecule like this compound, which has a rotatable bond between the carbonyl carbon and the adjacent methylene (B1212753) group, a conformational landscape exploration would be necessary to identify the various low-energy conformers and the global minimum energy structure. While a predicted structure is available in databases like PubChem, a detailed analysis of its conformational possibilities has not been published. nih.gov

Calculation of Quantum Chemical Descriptors (e.g., Chemical Potential, Electrophilicity)

From the electronic structure, various quantum chemical descriptors can be calculated to quantify different aspects of a molecule's reactivity. These include:

Chemical Potential (μ): Describes the tendency of electrons to escape from a system.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Hardness (η) and Softness (S): Measure the resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors for this compound would offer a quantitative basis for predicting its behavior in chemical reactions. While some basic computed properties are available, a comprehensive set of quantum chemical descriptors from a specific DFT study is absent from the literature. nih.gov

Table 1: Representative Quantum Chemical Descriptors (Hypothetical Data)

| Descriptor | Symbol | Value (Arbitrary Units) |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -1.2 eV |

| Energy Gap | ΔE | 5.3 eV |

| Chemical Potential | μ | -3.85 |

| Electronegativity | χ | 3.85 |

| Hardness | η | 2.65 |

| Softness | S | 0.38 |

| Electrophilicity Index | ω | 2.80 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific published data for this compound is not available.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify key interactions such as hydrogen bonds and halogen bonds, which are expected to be significant for this compound due to the presence of the amino group and the bromine atom. A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. A detailed Hirshfeld analysis would require single-crystal X-ray diffraction data, which does not appear to be publicly available for this compound.

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are essential for elucidating the structure of a molecule and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization.

1H NMR: Would provide information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect distinct signals for the aromatic protons, the methylene (-CH2-) protons, and the amine (-NH2) protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,3-disubstitution pattern of the phenyl ring.

13C NMR: Would reveal the number of unique carbon environments in the molecule. Signals for the carbonyl carbon, the carbons of the phenyl ring (with the carbon attached to the bromine atom showing a characteristic shift), and the methylene carbon would be anticipated.

While NMR data for the related precursor, 2-bromo-1-(3-bromophenyl)ethanone, has been reported in the supporting information of some studies, specific and assigned 1H and 13C NMR data for this compound are not found in the surveyed literature.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (Hypothetical Data)

| 1H NMR | 13C NMR | | :--- | :--- | | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment | | 7.8 - 8.1 | Aromatic Protons | ~195 | C=O | | 4.1 | -CH2- | 130 - 140 | Aromatic C-Br, C-CO | | 3.5 | -NH2 | 122 - 130 | Aromatic C-H | | | | ~45 | -CH2- |

Note: This table represents expected chemical shift ranges and is for illustrative purposes. Actual experimental data is not available.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its primary functional groups.

The primary amine (NH₂) group typically shows two distinct stretching vibrations in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric modes. The carbonyl (C=O) group of the aryl ketone will produce a strong, sharp absorption band, anticipated in the 1680-1700 cm⁻¹ range. The presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. Finally, the carbon-bromine (C-Br) bond is expected to show a characteristic absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | Primary Amine | 3400 - 3500 | Medium |

| N-H Symmetric Stretch | Primary Amine | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | Aryl C-H | 3000 - 3100 | Medium-Weak |

| Carbonyl C=O Stretch | Aryl Ketone | 1680 - 1700 | Strong |

| N-H Bend (Scissoring) | Primary Amine | 1590 - 1650 | Medium-Strong |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Variable |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides essential information about the molecular weight and the structure of a compound through its fragmentation pattern.

The molecular formula for this compound is C₈H₈BrNO. nih.gov Its calculated monoisotopic mass is 212.97893 Da, which corresponds to the molecular ion peak ([M]⁺•) in a high-resolution mass spectrum. nih.gov The presence of a bromine atom would be evident from a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two m/z units ([M]⁺• and [M+2]⁺•), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Upon ionization, the molecular ion can undergo fragmentation. The most probable fragmentation pathways for this molecule include alpha-cleavage adjacent to the carbonyl group and loss of the bromine atom.

Theoretical Fragmentation Pattern for this compound

| Proposed Fragment Ion | Chemical Formula | Approx. m/z (for ⁷⁹Br) | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺• | [C₈H₈BrNO]⁺• | 213 | Molecular Ion |

| [M+2]⁺• | [C₈H₈⁸¹BrNO]⁺• | 215 | Molecular Ion (⁸¹Br isotope) |

| [M - CH₂NH₂]⁺ | [C₇H₄BrO]⁺ | 183 | Alpha-cleavage, loss of aminomethyl radical |

| [M - Br]⁺ | [C₈H₈NO]⁺ | 134 | Loss of bromine radical |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions, providing an unambiguous structural model.

As of the latest searches of publicly available crystallographic databases, a complete single-crystal X-ray diffraction study for this compound has not been reported. Therefore, experimental data on its crystal system, space group, and unit cell dimensions are not available.

A hypothetical crystallographic analysis would reveal key structural features. It would confirm the planarity of the phenyl ring and the geometry around the ketone. Furthermore, it would elucidate the intermolecular forces that govern the crystal packing. The primary amine group is capable of acting as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These hydrogen bonds would likely play a significant role in the formation of the crystal lattice, influencing the compound's solid-state properties.

Mechanistic Insights into Reactions Involving 2 Amino 1 3 Bromophenyl Ethanone

Proposed Reaction Mechanisms for Synthesis Pathways

The synthesis of 2-Amino-1-(3-bromophenyl)ethanone itself can be achieved through several methods, with the choice of mechanism depending on the starting materials. A common approach involves the bromination of 3-bromoacetophenone to yield 2-bromo-1-(3-bromophenyl)ethanone, followed by a nucleophilic substitution with an amine source.

A plausible mechanism for the amination step involves the direct displacement of the bromide by ammonia (B1221849) or a protected amine. The reaction proceeds via an SN2 pathway, where the nitrogen nucleophile attacks the α-carbon, leading to the inversion of configuration if a chiral center is present.

Alternatively, the Gabriel synthesis offers a classic route. This involves the reaction of potassium phthalimide (B116566) with 2-bromo-1-(3-bromophenyl)ethanone. The phthalimide anion acts as an ammonia surrogate, and subsequent hydrazinolysis cleaves the phthaloyl group to furnish the primary amine.

Furthermore, this compound is a valuable precursor for the synthesis of various heterocyclic compounds, such as imidazoles. One common method is a Hantzsch-type condensation reaction with a 1,3-dicarbonyl compound and an aldehyde. The proposed mechanism initiates with the formation of an enamine from the dicarbonyl compound and the amino group of this compound. Concurrently, the aldehyde condenses with the other dicarbonyl compound. These two intermediates then react in a Michael addition, followed by cyclization and dehydration to yield the substituted imidazole (B134444).

A step-economical method for synthesizing polysubstituted 2-aminoimidazoles involves the alkene-diamination of guanidine (B92328) with conjugated α-bromoalkenones, which are structurally related to this compound. organic-chemistry.org This reaction proceeds through a tandem pathway involving an aza-Michael addition, an SN2 reaction, and a unique redox-neutral process. organic-chemistry.org

Investigation of Reactive Intermediates (e.g., Radical Cations, Iminium Ions)

The reactions of this compound can proceed through various reactive intermediates, depending on the reaction conditions and reagents.

Iminium Ions: In reactions where the carbonyl group participates, such as in reductive aminations or Mannich-type reactions, the formation of an iminium ion is a key mechanistic step. The amine functionality can react intramolecularly or with an external aldehyde or ketone to form a hemiaminal, which then dehydrates to generate the electrophilic iminium ion. These intermediates are highly reactive towards nucleophiles. nih.govnih.gov The leveraging of highly electron-deficient iminium ions, which are typically rare and fleeting, has been shown to be a general strategy for amine synthesis. nih.govnih.gov

Enamines: The presence of the α-amino group facilitates the formation of enamines in the presence of a base. The enamine can then act as a nucleophile in subsequent reactions, such as alkylations or additions to electrophiles.

Radical Cations: While less common for this specific compound, in the presence of strong oxidizing agents or under photoredox catalysis conditions, the formation of a radical cation from the aromatic ring or the amine could be envisaged. For instance, treatment of electron-rich heteroaromatics with certain Lewis acids like FeCl₃ or CuCl₂ can lead to the formation of radical cations that initiate polymerization. nih.gov

Catalytic Cycle Elucidation in Metal-Mediated and Organocatalytic Processes

Both metal-based and organocatalytic systems can be employed to mediate reactions involving this compound, each with distinct catalytic cycles.

Metal-Mediated Processes: Copper-catalyzed reactions are particularly relevant for the synthesis of imidazoles from precursors like this compound. nih.gov A plausible catalytic cycle for a copper-catalyzed cycloaddition to form an imidazole might involve:

Coordination: The copper(I) catalyst coordinates to the amino group and the carbonyl oxygen of this compound.

Activation: This coordination enhances the electrophilicity of the carbonyl carbon and the acidity of the α-protons.

Reaction with another component: The activated complex then reacts with another substrate, for example, an isocyanide, which could insert into the copper-nitrogen bond. nih.gov

Cyclization and Product Release: Subsequent intramolecular cyclization and rearomatization would lead to the imidazole product and regeneration of the copper(I) catalyst.

The copper-catalyzed cycloaddition between azides and alkynes, a "click" reaction, proceeds efficiently in aqueous solution and is a powerful tool for bioconjugation. nih.gov While not directly involving this compound, the principles of copper catalysis in forming heterocyclic rings are transferable.

Organocatalytic Processes: Chiral organocatalysts can be employed to achieve enantioselective transformations. For instance, a chiral phosphoric acid could protonate the carbonyl group, activating it towards nucleophilic attack and creating a chiral environment to control the stereochemical outcome. Similarly, a chiral amine catalyst could react with the carbonyl group to form a transient chiral enamine, which would then react stereoselectively with an electrophile.

Stereochemical Mechanisms and Transition State Analysis

When chiral derivatives of this compound are used or when a new stereocenter is formed during a reaction, understanding the stereochemical mechanism is paramount.

In reactions where a nucleophile attacks the carbonyl group, the stereochemical outcome can often be predicted using Felkin-Anh or related models for the transition state. These models consider the steric and electronic effects of the substituents on the α-carbon to predict the facial selectivity of the attack.

For stereoselective synthesis of related chiral β-amino alcohols, asymmetric reduction of the ketone precursor is a common strategy. This can be achieved using chiral catalysts like those employed in the Corey-Bakshi-Shibata (CBS) reduction. The mechanism involves the coordination of the borane (B79455) reagent to the chiral oxazaborolidine catalyst, which then delivers the hydride to one face of the ketone in a highly controlled manner.

Computational studies, such as Density Functional Theory (DFT), can be invaluable for elucidating the transition state structures and understanding the origins of stereoselectivity. By modeling the energies of different possible transition states, the preferred reaction pathway and the resulting stereochemistry can be predicted.

Role of Solvents and Additives in Reaction Mechanisms

The choice of solvent and the use of additives can significantly influence the reaction mechanism, rate, and selectivity of reactions involving this compound.

Solvent Effects: The polarity of the solvent can have a profound effect on the reaction. For instance, in reactions involving charged intermediates like iminium ions, polar protic or aprotic solvents can stabilize these species, thereby accelerating the reaction rate. In contrast, nonpolar solvents might favor concerted, less polar transition states. The ability of a solvent to form hydrogen bonds can also be critical, for example, by stabilizing enol tautomers. missouri.edu It has been observed that for 1,3-dicarbonyl compounds, a shift in the tautomeric equilibrium towards the keto form occurs with increasing solvent polarity. missouri.edu

| Solvent Property | Potential Effect on Reactions of this compound |

| Polarity | Can stabilize charged intermediates (e.g., iminium ions), potentially increasing reaction rates. Can influence keto-enol tautomerism. |

| Protic/Aprotic Nature | Protic solvents can act as proton sources/sinks and can hydrogen bond with reactants and intermediates, affecting their reactivity. Aprotic solvents are often used when strong bases are present. |

| Coordinating Ability | Coordinating solvents can interact with metal catalysts, influencing their activity and selectivity. |

Role of Additives:

Brønsted Acids: Can catalyze reactions by protonating the carbonyl group, increasing its electrophilicity. They can also assist in the formation of iminium ions from hemiaminals. nih.gov

Lewis Acids: Can coordinate to the carbonyl oxygen, similarly activating it towards nucleophilic attack. nih.gov In some cases, certain Lewis acids can act as oxidizing agents, leading to radical cation formation. nih.gov

Bases: Are often required to deprotonate the α-carbon to form an enolate or to neutralize acidic byproducts. The strength and steric bulk of the base can influence the regioselectivity of enolate formation.

Phase-Transfer Catalysts: In reactions involving two immiscible phases (e.g., an organic solvent and an aqueous base), a phase-transfer catalyst can facilitate the transport of one reactant (e.g., a hydroxide (B78521) ion) into the organic phase, enabling the reaction to proceed.

| Additive | Role in Reaction Mechanism | Example Application |

| Brønsted Acid (e.g., HCl) | Protonates carbonyl group, increasing electrophilicity. | Acid-catalyzed condensation reactions. |

| Lewis Acid (e.g., AlCl₃) | Coordinates to carbonyl oxygen, activating it for nucleophilic attack. | Friedel-Crafts type reactions (with related substrates). |

| Base (e.g., K₂CO₃) | Deprotonates α-carbon to form enolate; neutralizes acidic byproducts. | Hantzsch imidazole synthesis. |

| Phase-Transfer Catalyst (e.g., n-Bu₄NI) | Facilitates transport of reactants between immiscible phases. | Alkylation reactions under basic conditions. |

Applications of 2 Amino 1 3 Bromophenyl Ethanone in Advanced Organic Synthesis

Utility as a Chiral Building Block for Complex Molecules

The prochiral nature of the ketone in 2-Amino-1-(3-bromophenyl)ethanone makes it an excellent precursor for the synthesis of chiral molecules. Through asymmetric reduction of the carbonyl group, it can be converted into enantiomerically pure β-amino alcohols. These chiral amino alcohols are highly valuable intermediates in the pharmaceutical industry.

A notable example is the synthesis of compounds like (2R)-2-Amino-2-(3-bromophenyl)ethan-1-ol. This chiral amino alcohol serves as a key building block in the preparation of advanced therapeutic agents, including proteolysis-targeting chimeras (PROTACs) and various oxazole (B20620) derivatives. The synthetic strategies to achieve this transformation often involve:

Asymmetric Hydrogenation: Utilizing chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands, to achieve high enantioselectivity in the reduction of the ketone.

Enzyme-Catalyzed Reduction: Employing ketoreductase enzymes that can stereoselectively reduce the carbonyl group to furnish the desired (R)- or (S)-alcohol.

The resulting chiral amino alcohol, with its defined stereocenter and functional handles (amino, hydroxyl, and bromo-phenyl groups), becomes a powerful synthon for constructing complex, three-dimensional molecular architectures required for specific biological targeting.

Precursor to Polyfunctional Amino Derivatives

The dual reactivity of the amino and ketone functionalities in this compound allows for its elaboration into a wide range of polyfunctional derivatives. The primary amine can readily undergo various transformations, while the ketone and the adjacent methylene (B1212753) group offer additional sites for modification.

Reactions involving the amino group:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

N-Arylation: Formation of N-aryl bonds through Buchwald-Hartwig amination.

Condensation: Reaction with aldehydes or ketones to form Schiff bases (imines), which can be further reduced or used in cycloaddition reactions.

Reactions involving the keto-methylene unit:

Reduction: Conversion of the carbonyl group to a secondary alcohol, as discussed previously.

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

α-Halogenation: Introduction of a second halogen atom at the α-position to the ketone, creating precursors for various heterocyclic systems.

Furthermore, the bromine atom on the phenyl ring can be substituted or used as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkynyl groups. This multi-faceted reactivity makes the parent compound a strategic starting point for generating libraries of complex derivatives for screening purposes.

Enabling Synthesis of Pharmaceutically Relevant Motifs

A significant application of this compound lies in its use as a precursor for synthesizing heterocyclic scaffolds that form the core of many therapeutic agents. The α-amino ketone structural motif is particularly well-suited for constructing various nitrogen-containing ring systems.

Table 2: Synthesis of Heterocyclic Motifs from this compound

| Starting Material | Reagent(s) | Resulting Motif | Significance |

| This compound | Dicarbonyl compounds (e.g., 2,3-butanedione) | Substituted Pyrazines | Core structures in various bioactive molecules. |

| This compound | Carboxylic acids/anhydrides, followed by cyclization | Substituted Oxazoles | Found in anti-inflammatory and anticancer agents. |

| This compound | Isothiocyanates, followed by cyclization | Substituted Imidazoles | Important scaffolds in medicinal chemistry. |

| Phthalimido-protected derivative | Staudinger cycloaddition with imines | Monocyclic β-Lactams | Key components of antibiotic and other drug classes. mdpi.com |

Recent research has highlighted its potential as a precursor for novel anticancer agents, with derivatives showing antiproliferative activity against various cancer cell lines. The synthesis of monocyclic β-lactams, a class of compounds with significant antibacterial and cholesterol absorption inhibitory activities, can also be approached using derivatives of this amino ketone via the Staudinger cycloaddition. mdpi.com Its role as an intermediate extends to the synthesis of analogs for pain management therapies, demonstrating its broad utility in medicinal chemistry.

Derivatization for Functional Materials and Biochemical Probes

The unique electronic and structural features of this compound make it an attractive scaffold for the development of functional materials and biochemical probes. The interplay between the electron-donating amino group and the electron-withdrawing carbonyl group, modulated by the bromo-substituted phenyl ring, can be exploited to create molecules with specific photophysical or binding properties.

Fluorescent Probes: The α-amino ketone framework can be incorporated into larger conjugated systems, such as those found in cyanine-type dyes. frontiersin.org The amino group can act as a reactive handle for attaching fluorophores or as an intrinsic part of a push-pull chromophore system. The bromine atom provides a site for late-stage functionalization to tune the emission properties or to attach linkers for conjugation to biomolecules.

Functional Materials: The ability of the amino group to form hydrogen bonds and the bromine atom to participate in halogen bonding makes derivatives of this compound interesting candidates for crystal engineering and the design of supramolecular assemblies. These non-covalent interactions can direct the formation of ordered structures with potential applications in nonlinear optics or as sensors.

Biochemical Probes: By attaching reporter tags (e.g., biotin, fluorescent dyes) or reactive groups (e.g., photo-cross-linkers), derivatives of this compound can be converted into probes to study biological systems. The core structure can serve as a recognition element for specific proteins, with the bromine atom providing a vector for attaching the necessary functionalities for detection or covalent labeling.

The strategic placement of functional groups on the this compound scaffold allows for the systematic development of molecules with tailored properties for a range of applications beyond traditional medicinal chemistry.

Impact on Medicinal Chemistry Research

Synthesis of Biologically Active Compound Precursors

The structural framework of 2-Amino-1-(3-bromophenyl)ethanone is a key component in the synthesis of precursors for various biologically active compounds, including those with anticancer and anxiolytic properties.

Anticancer Agents:

Recent research has underscored the utility of this compound as a foundational element in the creation of new anticancer agents. Scientists have successfully synthesized derivatives that exhibit inhibitory effects on multiple cancer cell lines. For instance, certain compounds derived from this precursor have been evaluated for their ability to halt the proliferation of A-549 (lung carcinoma), MCF-7 (breast cancer), Panc-1 (pancreatic cancer), and HT-29 (colon cancer) cell lines.

One area of exploration involves the synthesis of 1,3,4-thiadiazin-3-ium bromide derivatives. These compounds, synthesized from 2-bromo-1-phenylethanone derivatives, have shown potential as antiproliferative agents. nih.gov Some of these derivatives have been investigated as multi-targeted inhibitors of key proteins involved in cancer progression, such as VEGFR-2, BRAFV600E, and matrix metalloproteinase 9 (MMP9). nih.gov

Furthermore, the strategic incorporation of a bromine or chlorine atom onto the benzene (B151609) ring of certain derivative classes has been shown to significantly enhance their anticancer activity. researchgate.net This highlights the importance of the halogen substituent in modulating the biological effects of these molecules.

Anxiolytics:

The core structure of this compound has also been employed in the development of compounds with potential anxiolytic (anti-anxiety) effects. One notable example is the synthesis of 1-[(4-bromophenyl)-2-oxoethyl]-3-(1,3-dioxolano)-2-indolinone, a compound that has demonstrated significant anxiolytic activity in preclinical studies. msu.ru The synthesis of this and similar isatin (B1672199) derivatives involves the phenacylation of an isatin ketal with α-bromoacetophenones. msu.ru

Chemical Derivatization for Structure-Activity Relationship Studies

The amenability of this compound to chemical modification makes it an ideal scaffold for structure-activity relationship (SAR) studies. By systematically altering different parts of the molecule, researchers can gain insights into how specific structural features influence biological activity.

The bromine atom, for example, can be substituted with other functional groups through nucleophilic substitution reactions. The amino group can participate in condensation and nucleophilic reactions, while the carbonyl group can be reduced to an alcohol or oxidized. These transformations allow for the generation of a library of related compounds, which can then be screened for their biological effects. This systematic approach is crucial for optimizing lead compounds and developing more potent and selective drugs.

For instance, in the development of anticancer agents, SAR studies have revealed that the presence and position of the bromo substituent on the phenyl ring can significantly impact the cytotoxic activity of the resulting derivatives. researchgate.net

Exploration of Derivatives as Enzyme Inhibitors or Receptor Ligands

Derivatives of this compound have been investigated as potential inhibitors of various enzymes and as ligands for specific receptors, highlighting the compound's versatility in targeting different biological pathways.

Enzyme Inhibitors: